molecular formula C21H23NO3 B3315936 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione CAS No. 951899-22-2

1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione

Cat. No. B3315936
CAS RN: 951899-22-2
M. Wt: 337.4 g/mol
InChI Key: FDBNUPUAWUNEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione (DMBI) is a synthetic organic compound that has been widely used in scientific research due to its unique chemical properties. DMBI is a derivative of indoline-2,3-dione, which is a potent antioxidant and has been shown to have various biological activities. DMBI has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism of Action

1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione exerts its biological effects by scavenging free radicals and reactive oxygen species (ROS). It can also activate various signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes. 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione can also inhibit the activity of enzymes involved in the production of ROS, such as NADPH oxidase and xanthine oxidase. Additionally, 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione can modulate the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation in various tissues, such as the brain, liver, and kidney. 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione can also improve mitochondrial function and energy metabolism. Additionally, 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione can regulate the expression of genes involved in cell survival and apoptosis.

Advantages and Limitations for Lab Experiments

1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has several advantages for lab experiments. It is a stable compound and can be easily synthesized using a simple method. 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione is also soluble in various solvents, which makes it easy to use in different assays. However, 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has some limitations. It has low water solubility, which limits its use in aqueous solutions. Additionally, 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione can react with other compounds, such as thiols, which can affect its biological activity.

Future Directions

1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has potential applications in various fields, such as neuroprotection, cancer therapy, and anti-inflammatory therapy. Future research should focus on the development of new synthetic methods for 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione and its derivatives. Additionally, more studies are needed to understand the mechanism of action of 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione and its effects on different signaling pathways. Furthermore, the use of 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione in combination with other compounds should be explored to enhance its biological activity. Finally, more in vivo studies are needed to validate the potential therapeutic applications of 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione.
Conclusion:
In conclusion, 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione is a synthetic compound that has been extensively studied for its biological properties. It has antioxidant, anti-inflammatory, and anticancer properties and can regulate various signaling pathways. 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of new synthetic methods for 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione and its derivatives and the validation of its potential therapeutic applications.

Scientific Research Applications

1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has been used in various scientific research studies due to its antioxidant and anti-inflammatory properties. It has been shown to have neuroprotective effects and can prevent oxidative stress-induced cell death. 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has also been studied for its anticancer properties and has been shown to inhibit the growth of cancer cells. Furthermore, 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has been shown to have anti-inflammatory effects and can reduce inflammation in various tissues.

properties

IUPAC Name

1-[(4-butoxyphenyl)methyl]-5,7-dimethylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-4-5-10-25-17-8-6-16(7-9-17)13-22-19-15(3)11-14(2)12-18(19)20(23)21(22)24/h6-9,11-12H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBNUPUAWUNEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C(=O)C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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